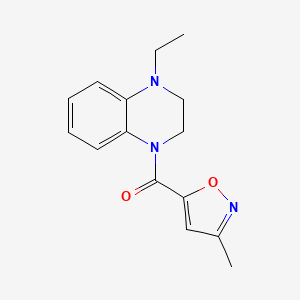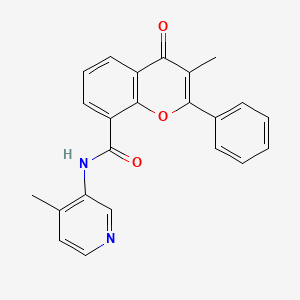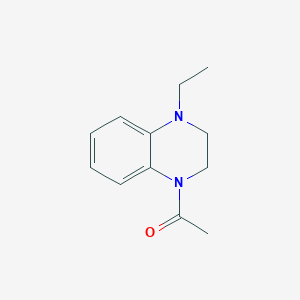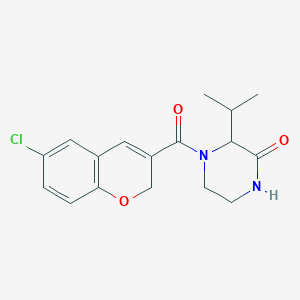
3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide, also known as CFM-2, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CFM-2 is a pyrazole derivative that was first synthesized in 2008 and has been shown to have a wide range of biochemical and physiological effects.
作用機序
3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory responses.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models of arthritis and inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease. This compound has also been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biochemical and physiological effects. However, there are also some limitations to its use in lab experiments. This compound has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several potential future directions for research on 3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide. One area of research could be the development of more effective formulations of this compound that address its solubility and half-life limitations. Another area of research could be the identification of new therapeutic applications for this compound, such as in the treatment of other inflammatory diseases or in the prevention of cancer. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on various biochemical pathways. Overall, this compound has shown great potential as a therapeutic agent, and further research could lead to the development of new treatments for a wide range of diseases.
合成法
The synthesis of 3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide involves the reaction of 3-fluoro-4-methylbenzoyl chloride with cyclopropylamine, followed by the addition of 1H-pyrazole-5-carboxamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure this compound.
科学的研究の応用
3-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. This compound has been studied for its potential use in the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease. It has also been studied for its potential use as a pain reliever and as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs).
特性
IUPAC Name |
5-cyclopropyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-8-2-5-10(6-11(8)15)16-14(19)13-7-12(17-18-13)9-3-4-9/h2,5-7,9H,3-4H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHBLXIWQPEYAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNC(=C2)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(cyclobutylmethyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B7562288.png)
![5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7562296.png)
![3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7562304.png)




![N-[[5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]thiophen-2-yl]methyl]acetamide](/img/structure/B7562342.png)

![Methyl 1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B7562366.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7562372.png)
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine](/img/structure/B7562377.png)
![4-(5,7-Dihydrobenzo[d][2]benzazepine-6-carbonyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one](/img/structure/B7562382.png)